![molecular formula C26H30ClN3O3S B6526120 N-[2-(diethylamino)ethyl]-3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride CAS No. 1135225-67-0](/img/structure/B6526120.png)
N-[2-(diethylamino)ethyl]-3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride
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Description
N-[2-(diethylamino)ethyl]-3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C26H30ClN3O3S and its molecular weight is 500.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 499.1696407 g/mol and the complexity rating of the compound is 634. The solubility of this chemical has been described as = [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-[2-(diethylamino)ethyl]-3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene core substituted with various functional groups, including a benzothiazole moiety and a methoxy group. Its structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may influence various signaling pathways by modulating enzyme activity or receptor binding.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, impacting pathways related to cancer progression and inflammation.
- Receptor Modulation: It can bind to receptors, altering their activity and leading to physiological changes.
Pharmacological Activities
Research has highlighted several pharmacological properties of this compound:
- Anticancer Activity: Studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation.
- Antimicrobial Properties: Preliminary investigations indicate potential antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects: The compound may reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases.
Case Studies
Several studies have evaluated the biological activity of this compound:
Study 1: Anticancer Efficacy
A study published in Pharmacology Research demonstrated that this compound significantly inhibited the growth of melanoma cells. The half-maximal inhibitory concentration (IC50) was determined to be approximately 12 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
Study 2: Antimicrobial Testing
In an antimicrobial assay, the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 25 µg/mL and 50 µg/mL, respectively. These results suggest potential applications in developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S.ClH/c1-5-28(6-2)13-14-29(26-27-22-12-11-20(31-3)17-24(22)33-26)25(30)21-15-18-9-7-8-10-19(18)16-23(21)32-4;/h7-12,15-17H,5-6,13-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNJPLNFAQNPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677954 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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